molecular formula C15H14O4 B5105997 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate

Cat. No.: B5105997
M. Wt: 258.27 g/mol
InChI Key: HSPAFLPZFLFUBA-UHFFFAOYSA-N
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Description

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate is a synthetic organic compound with a complex structure. It is part of the chromen family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions to form the chromen core. This is followed by oxidation reactions to introduce the oxo group at the 6-position. The final step involves acetylation to introduce the acetate group at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxo groups or conversion of hydroxyl groups to oxo groups.

    Reduction: Conversion of oxo groups to hydroxyl groups or removal of double bonds.

    Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens (chlorine, bromine), alkyl halides, and nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or aldehydes, while reduction may yield alcohols. Substitution reactions can introduce a wide variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate involves its interaction with various molecular targets and pathways. For example, it may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways involved in inflammation. It may also exert antioxidant effects by scavenging free radicals and protecting cells from oxidative damage. Additionally, its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation.

Comparison with Similar Compounds

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate can be compared with other similar compounds, such as:

    4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate: Known for its selective agonist activity on the CB2 receptor, which is involved in immune regulation.

    Ethyl (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy(phenyl)acetate: Another derivative with potential therapeutic applications.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of its analogs.

Properties

IUPAC Name

(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-9(16)18-10-6-7-12-11-4-2-3-5-13(11)15(17)19-14(12)8-10/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPAFLPZFLFUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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